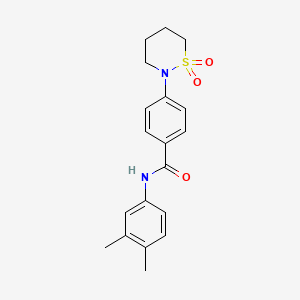
N-(3,4-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound with potential therapeutic applications, particularly in the realm of anti-HIV activity and other biological interactions. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
- CAS Number : 866144-56-1
The compound's mechanism of action involves interaction with specific molecular targets, likely including enzymes and receptors that modulate various biological pathways. The presence of the thiazinan ring and benzamide moiety suggests that it may act as an inhibitor or modulator in biochemical processes.
Anti-HIV Activity
Research indicates that derivatives of this compound may exhibit significant anti-HIV properties. In particular, modifications to the molecular structure have been shown to enhance activity against various HIV strains. For example, compounds with similar structures have been tested for their efficacy against wild-type HIV and several mutant strains, demonstrating promising results.
| Compound | IC50 (µM) | Active Against |
|---|---|---|
| Compound 31b | 0.5 | Wild-type HIV |
| Compound 32b | 0.3 | K103N mutant |
| Compound 35 | 0.2 | Y181C mutant |
The above table illustrates the inhibitory concentrations (IC50 values) of selected compounds related to the structural family of this compound against various HIV strains .
Other Biological Activities
In addition to its anti-HIV properties, the compound may exhibit other biological activities:
- Anticancer Potential : Some studies suggest that similar thiazine derivatives can inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : There is preliminary evidence indicating that compounds with a similar scaffold possess antimicrobial activity against certain bacterial strains.
Case Studies
A notable study explored the synthesis and biological evaluation of several analogs of this compound. The research highlighted:
- Synthesis : The compound was synthesized through a multi-step process involving cyclization and substitution reactions.
- Biological Testing : The synthesized compounds were tested for their ability to inhibit HIV replication in vitro. Results indicated that modifications at specific positions significantly enhanced antiviral activity.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological efficacy of thiazine derivatives:
- Binding Affinity : Molecular docking studies suggest that specific substitutions improve binding affinity to HIV reverse transcriptase.
- Selectivity : The selectivity index for some derivatives indicates lower toxicity towards human cells while maintaining antiviral efficacy.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-8-17(13-15(14)2)20-19(22)16-6-9-18(10-7-16)21-11-3-4-12-25(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVRSABWTXSYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














